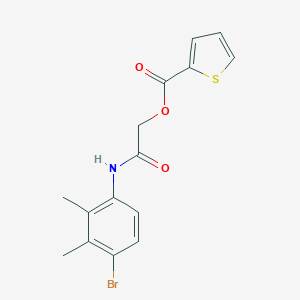
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as BRDME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can inhibit the activity of enzymes such as COX-2, which can lead to a decrease in inflammation and cancer cell proliferation. Physiologically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate. One direction is to further investigate its anticancer and anti-inflammatory properties and develop it into a potential therapeutic agent. Another direction is to explore its potential use as a fluorescent probe for detecting protein-protein interactions. Additionally, the use of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate as a building block for synthesizing organic semiconductors could lead to the development of new materials for electronic devices.
Synthesemethoden
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized through a multi-step reaction process. The first step involves the reaction between 4-bromo-2,3-dimethylaniline and ethyl 2-bromoacetate in the presence of a base to form 2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl bromide. The bromide is then reacted with thiophene-2-carboxylic acid in the presence of a base to form 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In biochemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a fluorescent probe for detecting protein-protein interactions. In materials science, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a building block for synthesizing organic semiconductors.
Eigenschaften
Produktname |
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate |
|---|---|
Molekularformel |
C15H14BrNO3S |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
[2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO3S/c1-9-10(2)12(6-5-11(9)16)17-14(18)8-20-15(19)13-4-3-7-21-13/h3-7H,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
ZPNDIBWCIPYNJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)
![6-bromo-N-(3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270844.png)
![4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid](/img/structure/B270847.png)
![6-bromo-N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270849.png)